molecular formula C9H11NO5S B8384131 2-Methoxy-5-methylsulfonamidobenzoic Acid

2-Methoxy-5-methylsulfonamidobenzoic Acid

Cat. No.: B8384131
M. Wt: 245.25 g/mol
InChI Key: AWUSVSCKCCFGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-methylsulfonamidobenzoic Acid is a useful research compound. Its molecular formula is C9H11NO5S and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

5-(methanesulfonamido)-2-methoxybenzoic acid

InChI

InChI=1S/C9H11NO5S/c1-15-8-4-3-6(10-16(2,13)14)5-7(8)9(11)12/h3-5,10H,1-2H3,(H,11,12)

InChI Key

AWUSVSCKCCFGII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine methyl 2-methoxy-5-methylsulfonamidobenzoate (1.0 g, 3.86 mmol) and lithium hydroxide (93 mg, 3.86 mmol) in tetrahydrofuran/water (50 mL/10 mL). After 18 hours, add lithium hydroxide (100 mg) and heat to reflux. After 1 hour, cool to ambient temperature and evaporate to remove most of the tetrahydrofuran. Dilute the evaporated reaction mixture with water (about 70 mL) and acidify to pH of about 1 using a 1 M aqueous hydrochloric acid solution. Evaporate to dryness and triturate with dichloromethane (200 mL). filter and evaporate the filtrate to give the title compound: mp; 160-163° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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